molecular formula C13H9IO B1332398 4-Iodobenzophenone CAS No. 6136-66-9

4-Iodobenzophenone

Cat. No. B1332398
CAS RN: 6136-66-9
M. Wt: 308.11 g/mol
InChI Key: OCAJMURFVZWFPX-UHFFFAOYSA-N
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Patent
US06943257B2

Procedure details

A solution of 57% aqueous HI (3.29 ml, 25 mmol) dissolved in DMSO (25 ml) was added dropwise to a solution of 4-aminobenzophenone (0.986 g, 5 mmol) in a mixture of 25 ml of DMSO and KNO2 (0.851 g, 10 mmol) at 35° C. with agitation. The added mixture was stirred at 35° C. for 10 minutes and then was transferred to a solution containing K2CO3 (5 g) in 100 ml ice-water. The reaction mixture was then taken up in ether, and then the ethereal extracts were washed with water and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure gave the crude 4-iodobenzophenone. The crude product was further purified by column chromatography to obtain 4-iodobenzophenone. The yield determined by gas chromatography was 88% (based on decane as an internal standard).
Name
Quantity
3.29 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.986 g
Type
reactant
Reaction Step Two
[Compound]
Name
KNO2
Quantity
0.851 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[IH:1].N[C:3]1[CH:16]=[CH:15][C:6]([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])=[CH:5][CH:4]=1.C([O-])([O-])=O.[K+].[K+]>CS(C)=O.CCOCC>[I:1][C:3]1[CH:16]=[CH:15][C:6]([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.29 mL
Type
reactant
Smiles
I
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.986 g
Type
reactant
Smiles
NC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
KNO2
Quantity
0.851 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
ice water
Quantity
100 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The added mixture was stirred at 35° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the ethereal extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave the crude 4-iodobenzophenone
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.